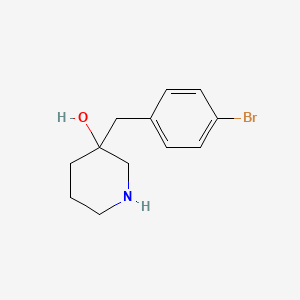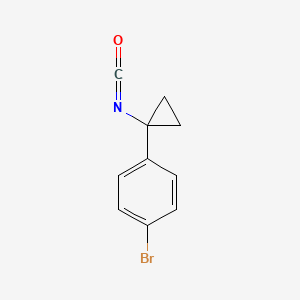![molecular formula C5H12ClNOS2 B13597521 [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H12ClNOS2 and a molecular weight of 201.7379 . This compound is known for its unique structure, which includes a dithiolane ring and an aminomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves several steps. One common method includes the reaction of a dithiolane derivative with formaldehyde and ammonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride include:
4-(Aminomethyl)piperidine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
4-(Aminomethyl)benzoic acid: Used in the synthesis of various chemical products and studied for its biological activities.
Compared to these compounds, this compound is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H12ClNOS2 |
|---|---|
Peso molecular |
201.7 g/mol |
Nombre IUPAC |
[4-(aminomethyl)dithiolan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NOS2.ClH/c6-1-5(2-7)3-8-9-4-5;/h7H,1-4,6H2;1H |
Clave InChI |
GPDTXEHZJPDRKR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CSS1)(CN)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


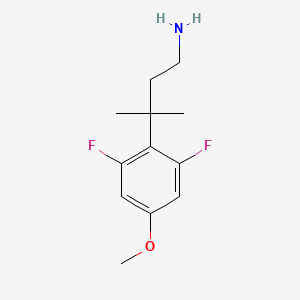
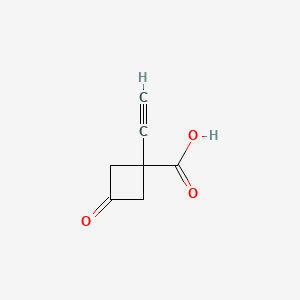
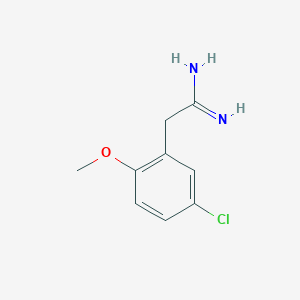
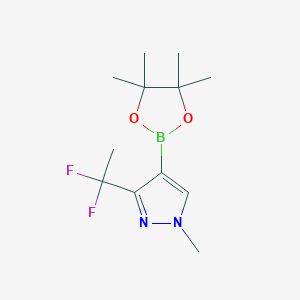
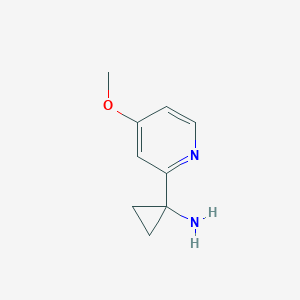
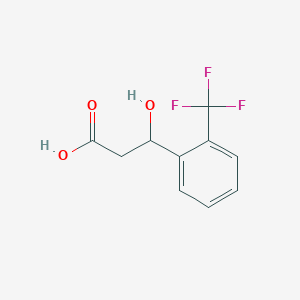
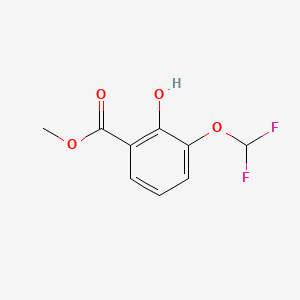
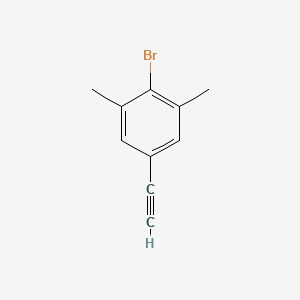
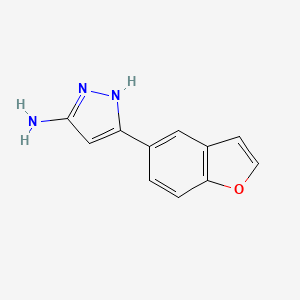
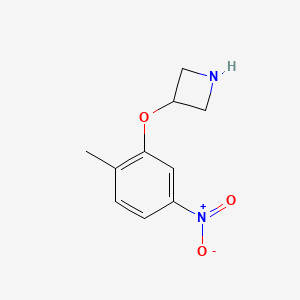
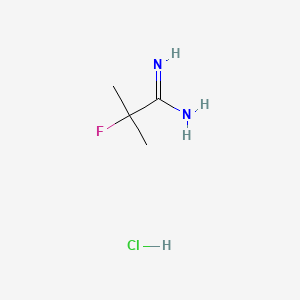
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
